Aurora B Selectivity Ratio: BI-811283 vs Pan-Aurora Inhibitors Danusertib and Tozasertib
BI-811283 inhibits Aurora B with an IC50 of 9 nM and exhibits a ~7.8-fold selectivity window over Aurora A (IC50 70 nM) and ~1.9-fold over Aurora C (IC50 17 nM) [1]. In contrast, the pan-Aurora inhibitor danusertib shows reversed preference favoring Aurora A (IC50 13 nM) over Aurora B (IC50 79 nM), while tozasertib inhibits Aurora A (Ki 0.6 nM) far more potently than Aurora B (Ki 18 nM) [2]. At 1 µM, BI-811283 inhibited only 7 out of 46 representative human kinome kinases by >50%, confirming a broad selectivity profile distinct from pan-Aurora agents [1].
| Evidence Dimension | Kinase selectivity (IC50 or Ki values) across Aurora isoforms |
|---|---|
| Target Compound Data | Aurora B IC50 = 9 nM; Aurora A IC50 = 70 nM; Aurora C IC50 = 17 nM. Selectivity ratio (Aurora A/B) ≈ 7.8-fold. At 1 µM, inhibited 7/46 kinases >50%. |
| Comparator Or Baseline | Danusertib: Aurora A IC50 = 13 nM, Aurora B IC50 = 79 nM, Aurora C IC50 = 61 nM. Tozasertib: Aurora A Ki = 0.6 nM, Aurora B Ki = 18 nM, Aurora C Ki = 4.6 nM. |
| Quantified Difference | BI-811283 is ~8.8-fold more potent against Aurora B than danusertib (9 vs 79 nM). BI-811283 shows Aurora B selectivity, while danusertib and tozasertib are Aurora A-preferring pan-inhibitors. |
| Conditions | Enzymatic kinase assays, cell-free systems; BI-811283 data from recombinant human Aurora kinase assays; comparator data from same published review table. |
Why This Matters
Aurora B-selective inhibition may avoid the G2/M arrest and neurotoxicity associated with Aurora A co-inhibition, making BI-811283 a differentiated tool for probing Aurora B-specific biology.
- [1] Tontsch-Grunt U, Gürtler U, Zahn SK, et al. Abstract 1080: Molecular and cellular pharmacology of BI 811283, a potent inhibitor of Aurora B kinase. Cancer Res. 2010;70(8_Supplement):1080. View Source
- [2] Tang A, Gao K, Chu L, et al. The role of Aurora-A in human cancers and future therapeutics. Am J Cancer Res. 2020;10(9):2705-2729. Table 1. PMC7539775 View Source
